molecular formula C8H4N2O B1587730 4-Hydroxyphthalonitrile CAS No. 30757-50-7

4-Hydroxyphthalonitrile

Cat. No.: B1587730
CAS No.: 30757-50-7
M. Wt: 144.13 g/mol
InChI Key: FTVOPKROFUTOKY-UHFFFAOYSA-N
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Description

It is characterized by the presence of two cyano groups (-CN) and a hydroxyl group (-OH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxyphthalonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3,4-dichlorophenol with cyanide ions. The reaction typically requires a strong base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphthalonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cyano groups can be reduced to amines under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Hydroxyphthalonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of phthalocyanines, which are important in dye and pigment industries.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with anticancer and antimicrobial properties.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 4-Hydroxyphthalonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminophenol: Contains amino groups (-NH2) instead of cyano groups, leading to different reactivity and applications.

    3,4-Dihydroxyphenol: Contains two hydroxyl groups, making it more prone to oxidation and less reactive in nucleophilic substitution reactions.

Uniqueness of 4-Hydroxyphthalonitrile

This compound is unique due to the presence of both cyano and hydroxyl groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

4-hydroxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVOPKROFUTOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397689
Record name 3,4-Dicyanophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30757-50-7
Record name 3,4-Dicyanophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxybenzene-1,2-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Hydroxyphthalonitrile so useful in phthalocyanine synthesis?

A: this compound possesses two key functional groups: a phenol and two nitriles. The nitrile groups are essential for the formation of the phthalocyanine macrocycle through a template condensation reaction [, ]. The phenolic hydroxyl group offers a site for further functionalization, allowing for the introduction of various substituents onto the phthalocyanine core. This is crucial for tailoring the properties of the resulting phthalocyanines for specific applications.

Q2: Can you provide examples of how this compound is modified for phthalocyanine synthesis?

A: Certainly. Researchers have successfully utilized this compound to create glycosylated phthalocyanines. This involves reacting 4-nitrophthalonitrile with protected sugars (glycoses) or their thio-analogs to form dicyanophenyl glycosides. These glycosylated precursors are then deprotected and used in the phthalocyanine synthesis [, ]. Another example is the reaction with 2-(tosyloxy)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, ultimately leading to phthalocyanines with sugar moieties attached via a linker [].

Q3: Besides phthalocyanines, are there other applications of this compound?

A: Yes, this compound serves as a starting material for synthesizing various aromatic nitriles with high thermal stability, potentially useful in high-temperature applications []. One study investigated the synthesis of phosphonitrile-core-bearing aromatic nitriles using this compound as a precursor [].

Q4: What are the typical reactions this compound undergoes?

A: this compound is susceptible to electrophilic aromatic substitution reactions. Research demonstrates that it undergoes nitration, bromination, and iodination reactions under specific conditions []. For example, it reacts with iodine to yield 4-hydroxy-5-iodophthalonitrile and 4-hydroxy-3,5-diiodophthalonitrile [].

Q5: Are there any known challenges or side reactions associated with this compound?

A: One study revealed that reacting 4-nitrophthalonitrile (a precursor to this compound) with carbonate, nitrite, or fluoride salts at elevated temperatures can lead to the formation of 4,4′-oxybis(phthalonitrile) as a byproduct, alongside the desired this compound []. The ratio of these products depends on the specific reaction conditions [], highlighting the importance of careful control during synthesis.

Q6: Has this compound been studied in supramolecular chemistry?

A: Yes, a recent study explored the use of a nor-seco-cucurbit[10]uril-based supramolecular assembly for sensing this compound []. This highlights the potential for developing novel sensors based on the interactions of this compound with specifically designed macrocyclic molecules.

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